Cas no 2137771-44-7 (Benzene, 1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)-)

Benzene, 1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)-, is a fluorinated and chlorinated benzene derivative with a branched alkyl substituent. Its structure combines reactive functional groups, including a chloromethyl moiety and a fluorine atom, which enhance its utility as an intermediate in organic synthesis. The presence of the 2-methylpropyl group contributes to steric effects, potentially influencing selectivity in reactions. This compound is valuable in pharmaceutical and agrochemical research, where fluorinated and chlorinated aromatic systems are often employed to modulate biological activity or improve metabolic stability. Careful handling is required due to the reactivity of the chloromethyl group and potential lability under certain conditions.
Benzene, 1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)- structure
2137771-44-7 structure
商品名:Benzene, 1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)-
CAS番号:2137771-44-7
MF:C11H14ClF
メガワット:200.680265903473
CID:5279458

Benzene, 1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)- 化学的及び物理的性質

名前と識別子

    • Benzene, 1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)-
    • インチ: 1S/C11H14ClF/c1-8(2)6-10-9(7-12)4-3-5-11(10)13/h3-5,8H,6-7H2,1-2H3
    • InChIKey: RDNFKUIHAHATKK-UHFFFAOYSA-N
    • ほほえんだ: C1(CCl)=CC=CC(F)=C1CC(C)C

Benzene, 1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-693240-2.5g
1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)benzene
2137771-44-7
2.5g
$1594.0 2023-03-10
Enamine
EN300-693240-10.0g
1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)benzene
2137771-44-7
10.0g
$3500.0 2023-03-10
Enamine
EN300-693240-0.5g
1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)benzene
2137771-44-7
0.5g
$781.0 2023-03-10
Enamine
EN300-693240-0.1g
1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)benzene
2137771-44-7
0.1g
$715.0 2023-03-10
Enamine
EN300-693240-0.25g
1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)benzene
2137771-44-7
0.25g
$748.0 2023-03-10
Enamine
EN300-693240-1.0g
1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)benzene
2137771-44-7
1g
$0.0 2023-06-07
Enamine
EN300-693240-5.0g
1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)benzene
2137771-44-7
5.0g
$2360.0 2023-03-10
Enamine
EN300-693240-0.05g
1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)benzene
2137771-44-7
0.05g
$683.0 2023-03-10

Benzene, 1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)- 関連文献

Benzene, 1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)-に関する追加情報

Chemical Profile of Benzene, 1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)- (CAS No. 2137771-44-7)

Benzene, 1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)-, identified by its CAS number 2137771-44-7, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the benzene derivatives family, characterized by its aromatic ring structure, which is further modified by various functional groups. The presence of a chloromethyl group at the 1-position and a fluoro group at the 3-position, along with an isobutyl group at the 2-position, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The structural configuration of Benzene, 1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)- (CAS No. 2137771-44-7) enables it to participate in a wide range of chemical reactions, making it a versatile building block for more complex molecules. The chloromethyl group, in particular, is known for its reactivity in nucleophilic substitution reactions, which can be exploited to introduce other functional groups or to form carbon-carbon bonds. This reactivity has been leveraged in the synthesis of various pharmaceutical intermediates and fine chemicals.

The fluoro substituent at the 3-position of the benzene ring adds another layer of complexity to the compound's behavior. Fluorine atoms are known for their ability to influence the electronic properties of molecules, often enhancing metabolic stability and bioavailability in drug candidates. In recent years, there has been a growing interest in fluorinated aromatic compounds due to their potential applications in medicinal chemistry. The combination of a fluoro group with other substituents like chloromethyl and isobutyl makes Benzene, 1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)- (CAS No. 2137771-44-7) a particularly interesting molecule for further investigation.

In the realm of pharmaceutical research, Benzene derivatives are extensively studied for their pharmacological properties. The specific arrangement of substituents in Benzene, 1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)- (CAS No. 2137771-44-7) may contribute to its potential as an intermediate in the synthesis of novel therapeutic agents. For instance, the presence of both electron-withdrawing and electron-donating groups can influence the molecule's interaction with biological targets, making it a candidate for developing drugs with specific mechanisms of action.

Recent advancements in synthetic methodologies have enabled more efficient and selective transformations of compounds like Benzene, 1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)- (CAS No. 2137771-44-7). Techniques such as transition metal-catalyzed cross-coupling reactions have opened up new avenues for constructing complex molecular architectures. These methods have been particularly useful in introducing fluorine atoms into organic molecules with high precision, which is crucial for achieving desired pharmacological effects.

The isobutyl group at the 2-position of the benzene ring also plays a significant role in determining the compound's overall properties. Isobutyl groups are often used to increase lipophilicity and improve membrane permeability, which can be advantageous for drug delivery systems. The combination of these substituents makes Benzene, 1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)- (CAS No. 2137771-44-7) a promising candidate for further exploration in drug discovery.

In conclusion, Benzene, 1-(chloromethyl)-3-fluoro-2-(2-methylpropyl)- (CAS No. 2137771-44-7) represents an intriguing compound with significant potential in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for constructing more complex molecules with desired biological activities. As research continues to uncover new synthetic strategies and pharmacological applications, this compound is likely to remain at the forefront of scientific investigation.

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